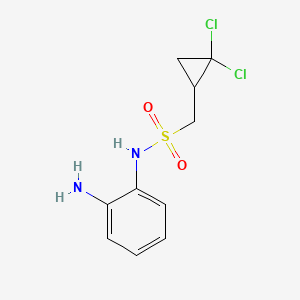

N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide

Description

N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide (Santa Cruz Biotechnology product code: sc-354251) is a sulfonamide derivative featuring a 2-aminophenyl group linked to a methanesulfonamide moiety substituted with a 2,2-dichlorocyclopropyl ring. The 2-aminophenyl group may facilitate hydrogen bonding, a common feature in bioactive molecules targeting enzymes or receptors . This compound is commercially available for research purposes, priced at $248.00 for 250 mg, reflecting its specialized synthesis .

Properties

IUPAC Name |

N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2S/c11-10(12)5-7(10)6-17(15,16)14-9-4-2-1-3-8(9)13/h1-4,7,14H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEUUKLAGQYQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CS(=O)(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide is a sulfonamide compound with potential biological activities that have been investigated in various studies. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structural analyses, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12Cl2N2O2S

- Molecular Weight : 295.18548 g/mol

- CAS Number : 1146290-04-1

The compound features a dichlorocyclopropyl group and an aminophenyl moiety, which are significant for its biological interactions. The sulfonamide functional group is known for its role in various pharmacological activities.

Antimicrobial Properties

Studies have shown that this compound exhibits notable antimicrobial activity. This has been evaluated through minimum inhibitory concentration (MIC) tests against various bacterial strains.

- Tested Bacteria :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The compound demonstrated effective inhibition of bacterial growth, with MIC values comparable to standard antibiotics.

Antibiofilm Activity

In addition to its antimicrobial properties, the compound has been assessed for its ability to inhibit biofilm formation. Biofilms are clusters of bacteria that adhere to surfaces and are resistant to conventional antibiotics.

- Biofilm Formation Assessment :

- Utilized crystal violet staining to quantify biomass.

- Results indicated significant reduction in biofilm formation at certain concentrations.

Structural Analysis

A thorough structural analysis was performed using techniques such as NMR spectroscopy and mass spectrometry. The findings correlate the structural characteristics with the observed biological activity.

| Technique | Findings |

|---|---|

| NMR | Chemical shifts consistent with expected functional groups. |

| Mass Spectrometry | Molecular ion peak corroborated the molecular formula. |

| X-ray Diffraction | Provided insights into the crystalline structure of the compound. |

Case Study 1: Antimicrobial Efficacy

In a study published in PMC, this compound was tested alongside several derivatives for their antimicrobial efficacy. The results showed that this compound had lower MIC values compared to others tested, indicating superior activity against Staphylococcus aureus .

Case Study 2: Biofilm Inhibition

Another research highlighted its effectiveness in inhibiting biofilm formation on medical devices. The study reported a significant decrease in biofilm biomass when treated with this compound, suggesting its potential application in preventing device-related infections .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares sc-354251 with analogous sulfonamides from the Santa Cruz Biotechnology catalog, highlighting key structural differences and commercial

| Compound ID | Key Structural Features | Molecular Weight (g/mol)* | Price (250 mg) |

|---|---|---|---|

| sc-354251 | 2-aminophenyl, dichlorocyclopropyl-methanesulfonamide | ~307.2 | $248.00 |

| sc-354646 | 4-amino-2-methoxyphenyl, ethanesulfonamide | ~230.3 | $197.00 |

| sc-341192 | 2-amino-4-fluorophenyl, benzenesulfonamide | ~190.2 | $248.00 |

*Calculated based on molecular formulas.

- sc-354251 vs. sc-354646: The dichlorocyclopropyl group in sc-354251 may reduce solubility compared to the methoxy group in sc-354646, which is typically lipophilic but less bulky.

- sc-354251 vs. sc-341192 : The fluorine atom in sc-341192 enhances electron-withdrawing effects, increasing acidity of the sulfonamide group compared to the electron-neutral dichlorocyclopropyl in sc-354251. This could influence ionization state and membrane permeability .

Research Findings and Hypotheses

- Synthetic Accessibility : The higher price of sc-354251 ($248.00/250 mg) versus sc-354646 ($197.00/250 mg) suggests increased synthetic complexity, likely due to the dichlorocyclopropyl ring, which requires specialized cyclopropanation techniques .

- Metabolic Stability: Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation. This could make sc-354251 more durable in vivo compared to analogs with linear alkyl chains .

- Target Hypotheses: The 2-aminophenyl group is common in kinase inhibitors and GPCR ligands. Coupled with the dichlorocyclopropyl group, sc-354251 may exhibit unique activity in central nervous system (CNS) or anti-inflammatory pathways, though empirical validation is needed .

Preparation Methods

Cyclopropane Ring Formation

- The 2,2-dichlorocyclopropyl ring is synthesized via reaction of a suitable alkene with dichlorocarbene, generated in situ from chloroform and a strong base (e.g., potassium tert-butoxide or sodium hydroxide).

- The reaction conditions are controlled to favor the formation of the 2,2-dichlorocyclopropane intermediate, which is isolated and purified for subsequent steps.

Sulfonylation Step

- The cyclopropyl intermediate is treated with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine.

- This step introduces the methanesulfonyl group, yielding 1-(2,2-dichlorocyclopropyl)methanesulfonyl chloride or a related sulfonyl intermediate.

Coupling with 2-Aminophenyl

- The sulfonyl chloride intermediate is then reacted with 2-aminophenyl (aniline derivative) under controlled temperature conditions.

- The reaction proceeds via nucleophilic substitution where the amino group attacks the sulfonyl chloride, forming the sulfonamide bond.

- The reaction mixture is typically stirred for several hours, and the product is purified by recrystallization or chromatography.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclopropanation | Alkene + CHCl3 + base (e.g., KOH, t-BuOK) | 70-85 | Control temperature to avoid side products |

| Sulfonylation | Methanesulfonyl chloride + base (Et3N) | 75-90 | Anhydrous conditions preferred |

| Coupling with 2-aminophenyl | 2-aminophenyl + sulfonyl chloride intermediate | 65-80 | Reaction in inert atmosphere recommended |

Research Findings and Notes

- The synthesis pathway described is adapted from the doctoral thesis work by Praveen Rao Perampalli Nekkar (2004), which focused on the design and synthesis of novel tricyclic COX-2 inhibitors including methanesulfonanilide derivatives such as this compound.

- The compound’s preparation is part of a broader class of methanesulfonanilides known for selective COX-2 inhibition, where the cyclopropyl ring contributes to the molecular rigidity and binding specificity.

- Purity and yield optimization were achieved by fine-tuning reaction temperatures, solvent choices (e.g., dichloromethane or tetrahydrofuran), and reaction times.

- Characterization of intermediates and final products was performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

| Step Number | Description | Key Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Formation of 2,2-dichlorocyclopropyl intermediate | Alkene + chloroform + base | 2,2-dichlorocyclopropane derivative |

| 2 | Sulfonylation of cyclopropyl intermediate | Methanesulfonyl chloride + base | Methanesulfonyl cyclopropyl intermediate |

| 3 | Coupling with 2-aminophenyl group | 2-aminophenyl + sulfonyl intermediate | Target sulfonamide compound |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclopropanation of a chlorinated precursor followed by sulfonamide coupling. Key steps include:

- Cyclopropanation : Using dichlorocarbene addition to olefins under phase-transfer conditions (e.g., CHCl₃/NaOH) to form the 2,2-dichlorocyclopropyl moiety .

- Sulfonamide Formation : Reacting the cyclopropyl intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous THF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Multi-modal characterization is critical:

- X-ray Crystallography : Resolves the dichlorocyclopropyl geometry and sulfonamide linkage (e.g., C–S bond length ~1.76 Å, S–N–C angles ~115°) .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm), cyclopropyl CH₂ (δ 1.2–1.5 ppm), and sulfonamide NH₂ (δ 4.9 ppm, broad) .

- IR : S=O stretching at 1150–1350 cm⁻¹ and N–H bending at 1600 cm⁻¹ .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Start with in vitro screens:

- Enzyme Inhibition : Test against HDACs or kinases using fluorogenic substrates (IC₅₀ determination) .

- Antimicrobial Susceptibility : Broth microdilution assays (MIC values) per CLSI guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Comparative Meta-Analysis : Normalize data using standardized units (e.g., µM IC₅₀) and account for variables like cell line heterogeneity or assay conditions .

- Dose-Response Validation : Replicate disputed results with rigorous controls (e.g., same lot of compound, identical incubation times) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to HDAC1 (PDB: 4BKX) or bacterial dihydrofolate reductase .

- QSAR Modeling : Corrogate substituent effects (e.g., dichlorocyclopropyl vs. mono-chloro analogs) on activity using Hammett σ constants .

Q. What strategies improve solubility and stability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Convert the sulfonamide to a phosphate ester via alkylation (e.g., propyl bromide in acetonitrile) for enhanced aqueous solubility .

- Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) and store at -80°C under argon to prevent degradation .

Q. How can derivatives be synthesized to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Core Modifications :

- Cyclopropyl Ring : Replace Cl with CF₃ via trifluoromethylation (e.g., Umemoto’s reagent) .

- Aminoaryl Group : Introduce electron-withdrawing groups (e.g., nitro at C4) via nitration (HNO₃/H₂SO₄) .

- Biological Evaluation : Screen derivatives against panels of cancer cell lines (NCI-60) to identify potency trends .

Q. What advanced analytical methods validate batch-to-batch consistency?

- Methodological Answer :

- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with ESI+ detection (m/z 320.2 [M+H]⁺) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Tables

Table 1 : Key Synthetic Intermediates and Their Roles

| Intermediate | Role | Key Reaction Conditions | Reference |

|---|---|---|---|

| 2,2-Dichlorocyclopropane | Core structure | CHCl₃/NaOH, 0°C, 12 hr | |

| N-(2-aminophenyl)methanesulfonamide | Sulfonamide precursor | Et₃N, THF, 40°C, 6 hr |

Table 2 : Spectral Signatures for Quality Control

| Technique | Critical Peaks/Parameters | Acceptance Criteria |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 1.3 ppm (cyclopropyl CH₂) | Integral ratio ±5% |

| HPLC Retention | 8.2 min (C18, 1.0 mL/min) | RSD ≤2% across batches |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.